L-ISOLEUCINE-N-FMOC (13C6; 15N)
Description
Role of L-Isoleucine as an Essential Amino Acid in Biosynthetic Pathways and Protein Structure
L-isoleucine is one of the twenty proteinogenic amino acids and is classified as an essential amino acid for humans, meaning it cannot be synthesized by the body and must be obtained from the diet. wikipedia.org It is also a branched-chain amino acid (BCAA), along with leucine (B10760876) and valine. L-isoleucine plays a crucial role in several physiological processes, including protein synthesis, muscle metabolism, and energy regulation. creative-peptides.com It is a component of many proteins and is vital for the formation of hemoglobin. wikipedia.orgbyjus.com Its branched, hydrophobic side chain influences the three-dimensional structure of proteins through hydrophobic interactions, which are critical for proper protein folding and stability. Furthermore, L-isoleucine is involved in regulating blood sugar levels and can be metabolized to provide energy. wikipedia.orgcreative-peptides.com
Rationale for ¹³C and ¹⁵N Isotopic Enrichment in Amino Acid Research
The dual labeling of amino acids with both ¹³C and ¹⁵N offers significant advantages in modern research. Incorporating these stable isotopes creates a predictable mass shift in the labeled molecule, which can be readily detected by mass spectrometry. nih.gov This is particularly useful in quantitative proteomics, where labeled amino acids serve as internal standards for the accurate measurement of protein abundance. isotope.comisotope.com Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) utilize this principle to compare protein expression levels between different cell populations. silantes.com In NMR spectroscopy, the presence of ¹³C and ¹⁵N nuclei allows for the use of multidimensional experiments that are essential for determining the three-dimensional structures of proteins and studying their dynamics. nih.govlifetein.com The enrichment with both isotopes enhances the sensitivity and resolution of these analytical methods, providing more detailed insights into molecular interactions and metabolic fluxes. chempep.comacs.org
Overview of N-Fluorenylmethyloxycarbonyl (FMOC) Protection in Advanced Amino Acid Chemistry and Peptide Synthesis
The 9-fluorenylmethyloxycarbonyl (FMOC) group is a base-labile protecting group for amines, widely used in organic synthesis, and is particularly crucial for solid-phase peptide synthesis (SPPS). wikipedia.orgmtoz-biolabs.com In SPPS, amino acids are added sequentially to a growing peptide chain that is attached to a solid resin support. lgcstandards.com The FMOC group temporarily blocks the N-terminus of the amino acid, preventing unwanted side reactions during the coupling of the next amino acid in the sequence. creative-peptides.com A key advantage of the FMOC group is its stability under acidic conditions and its easy removal with a mild base, such as piperidine (B6355638), which does not affect the acid-labile linkers connecting the peptide to the resin or other protecting groups on the amino acid side chains. wikipedia.orglgcstandards.com This orthogonality provides a robust and versatile strategy for synthesizing complex peptides, including those with post-translational modifications. nih.gov The progress of the deprotection step can also be monitored by UV spectroscopy, as the cleaved dibenzofulvene byproduct is UV-active. wikipedia.org
Scope and Academic Relevance of L-ISOLEUCINE-N-FMOC (¹³C₆; ¹⁵N) in Specialized Research Contexts
L-ISOLEUCINE-N-FMOC (¹³C₆; ¹⁵N) is a highly specialized reagent that combines the benefits of stable isotope labeling with the utility of FMOC chemistry. This compound is primarily used in the synthesis of isotopically labeled peptides. isotope.com These labeled peptides are invaluable tools in quantitative proteomics, where they are used as internal standards for the precise measurement of specific proteins in complex biological samples by mass spectrometry. isotope.comisotope.com The known mass difference between the labeled and unlabeled peptide allows for accurate quantification. Furthermore, the incorporation of ¹³C and ¹⁵N-labeled isoleucine into proteins through peptide synthesis or cell-free expression systems facilitates detailed structural and dynamic studies by NMR spectroscopy. lifetein.com The FMOC group ensures the efficient and controlled incorporation of the labeled isoleucine at specific positions within the peptide sequence during solid-phase synthesis. lgcstandards.com This reagent is therefore of high academic relevance for researchers investigating protein structure, function, and quantification in various biological and disease contexts. creative-peptides.com
Data Tables
Chemical Properties of L-ISOLEUCINE-N-FMOC (¹³C₆; ¹⁵N)
| Property | Value |
| Molecular Weight | 360.36 |
| Chemical Formula | CH₃CH₂CH(CH₃)CH(NH-FMOC)*COOH |
| Isotopic Purity | ¹³C, 99%; ¹⁵N, 99% |
| Appearance | Solid |
| Storage Temperature | Refrigerated (+2°C to +8°C), desiccated, protected from light |
| Data sourced from Cambridge Isotope Laboratories, Inc. isotope.com |
Applications of L-ISOLEUCINE-N-FMOC (¹³C₆; ¹⁵N) and Related Compounds
| Research Area | Application | Analytical Technique |
| Proteomics | Protein Quantitation | Mass Spectrometry (MS) |
| Structural Biology | Protein Structure and Dynamics | Nuclear Magnetic Resonance (NMR) |
| Peptide Synthesis | Incorporation of Labeled Amino Acids | Solid-Phase Peptide Synthesis (SPPS) |
| Metabolomics | Metabolic Flux Analysis | Mass Spectrometry (MS), NMR |
| This table represents a summary of applications for isotopically labeled and FMOC-protected amino acids. |
Properties
Molecular Weight |
360.36 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies for L Isoleucine N Fmoc ¹³c₆; ¹⁵n
Chemical Synthesis Approaches for Stereospecific Isotopic Labeling of L-Isoleucine
The synthesis of L-isoleucine uniformly labeled with Carbon-13 (¹³C) at all six positions and Nitrogen-15 (¹⁵N) at the alpha-amino group presents significant stereochemical challenges. The molecule possesses two chiral centers, requiring precise control to obtain the desired (2S,3S) isomer.
Strategies for Carbon-13 (¹³C₆) Incorporation at All Isoleucine Positions
Achieving uniform ¹³C labeling at all six carbon atoms of L-isoleucine with high stereospecificity is a complex endeavor. While complete chemical synthesis from simple ¹³C precursors is theoretically possible, it often involves multi-step, low-yield processes. Therefore, chemo-enzymatic and biological methods are more commonly employed.
One prevalent strategy involves the use of ¹³C-labeled metabolic precursors in microbial fermentation or cell-free protein synthesis systems. nih.govnih.gov For instance, E. coli strains can be cultured in a minimal medium supplemented with [U-¹³C₆]-glucose as the sole carbon source. nih.gov The bacteria's natural biosynthetic pathways then convert the labeled glucose into fully ¹³C-labeled L-isoleucine. To enhance the yield and direct the metabolic flux towards isoleucine production, genetic modifications of the bacterial strains are often necessary. nih.gov
Another approach utilizes labeled precursors that are closer to the final product in the biosynthetic pathway. For example, labeled α-ketobutyrate can be used to introduce ¹³C into specific positions of the isoleucine molecule. nih.gov While this method is highly efficient for selective labeling, achieving full ¹³C₆ incorporation requires a fully labeled precursor, which itself can be challenging to synthesize chemically.
A summary of common precursors for ¹³C labeling of isoleucine is presented in the table below.
| Precursor | Labeling Outcome | Method |
| [U-¹³C₆]-Glucose | Uniform ¹³C₆ labeling | Microbial Fermentation / Cell-Free Synthesis |
| [¹³C]-Pyruvate | Site-specific ¹³C labeling | Microbial Fermentation / Chemo-enzymatic Synthesis |
| [¹³C]-α-Ketobutyrate | Site-specific ¹³C labeling | Microbial Fermentation / Chemo-enzymatic Synthesis |
Methodologies for Nitrogen-15 (¹⁵N) Enrichment at the Alpha-Amino Position
The introduction of a ¹⁵N atom at the alpha-amino position of L-isoleucine is typically achieved through enzymatic or microbial methods. A common and efficient method involves the use of ¹⁵N-labeled ammonium (B1175870) salts, such as [¹⁵N]H₄Cl, as the primary nitrogen source in microbial cultures. nih.gov The microorganisms, for example, Corynebacterium glutamicum, incorporate the ¹⁵N into the amino acid backbone during biosynthesis. nih.gov
Enzymatic synthesis offers a more controlled approach. Leucine (B10760876) dehydrogenase, for instance, can catalyze the reductive amination of the corresponding α-keto acid of isoleucine using [¹⁵N]H₄Cl to stereospecifically produce L-[¹⁵N]isoleucine with high isotopic enrichment.
Techniques for Dual ¹³C₆ and ¹⁵N Isotopic Labeling Integration
The production of dual-labeled L-isoleucine (¹³C₆; ¹⁵N) requires the integration of both carbon and nitrogen labeling strategies. This is most effectively achieved through microbial fermentation. By cultivating microorganisms in a minimal medium containing both [U-¹³C₆]-glucose and a ¹⁵N-labeled nitrogen source like [¹⁵N]H₄Cl, it is possible to produce L-isoleucine with high incorporation of both isotopes. nih.govisotope.com The commercially available L-Isoleucine (¹³C₆, 99%; ¹⁵N, 99%) is a testament to the success of these integrated biological synthesis methods. isotope.com
Challenges in dual labeling primarily revolve around ensuring high isotopic enrichment for both isotopes simultaneously and maintaining the stereochemical integrity of the final product. The cost and availability of the highly enriched starting materials are also significant considerations. creative-peptides.com
N-FMOC Protection Strategies and Their Optimization for L-Isoleucine (¹³C₆; ¹⁵N)
The N-terminal protection of the isotopically labeled L-isoleucine with the fluorenylmethyloxycarbonyl (Fmoc) group is a crucial step for its application in solid-phase peptide synthesis (SPPS). iris-biotech.de The Fmoc group is favored due to its stability under acidic conditions and its facile removal with a mild base, which is orthogonal to many side-chain protecting groups. creative-peptides.com
Regioselective Protection Protocols and Reaction Conditions
The regioselective protection of the α-amino group of L-isoleucine is typically achieved by reacting the amino acid with an Fmoc-donating reagent. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). nih.govsigmaaldrich.com
The reaction is generally carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. A widely used method is the Schotten-Baumann reaction, which involves an aqueous solution of sodium bicarbonate or sodium carbonate. nih.gov Anhydrous conditions using a base like pyridine (B92270) in an organic solvent such as dichloromethane (B109758) are also employed. nih.gov Fmoc-OSu is often preferred over Fmoc-Cl as it is more stable and tends to produce fewer side reactions. chempep.com
A typical protocol for the Fmoc protection of an amino acid is as follows:
Dissolve the amino acid in an aqueous solution of sodium bicarbonate.
Slowly add a solution of Fmoc-OSu in a suitable organic solvent (e.g., acetone).
Stir the mixture at room temperature for several hours.
Acidify the reaction mixture to precipitate the Fmoc-protected amino acid.
Isolate and purify the product by filtration and recrystallization.
The reaction conditions, including pH, temperature, and reaction time, must be carefully controlled to ensure high yields and prevent side reactions.
Impact of FMOC Protection on ¹³C and ¹⁵N Isotopic Purity and Stability
A critical consideration in the synthesis of isotopically labeled compounds is the maintenance of isotopic integrity throughout all chemical manipulations. For L-Isoleucine-N-FMOC (¹³C₆; ¹⁵N), it is essential that the Fmoc protection step does not lead to isotopic scrambling or loss.
The carbon-carbon and carbon-nitrogen bonds, including those involving the ¹³C and ¹⁵N isotopes, are generally stable under the conditions used for Fmoc protection. nih.gov The reaction mechanism for Fmoc protection involves the nucleophilic attack of the amino group on the Fmoc reagent, a process that does not typically induce isotopic exchange. nih.gov
However, the purity of the final Fmoc-protected amino acid is paramount, as any unlabeled or partially labeled contaminants will be carried through into subsequent peptide synthesis, affecting the accuracy of mass spectrometry-based quantification. creative-peptides.com High-performance liquid chromatography (HPLC) and mass spectrometry are routinely used to confirm the chemical and isotopic purity of the final product. sigmaaldrich.comnih.gov The presence of impurities such as dipeptides or β-alanine derivatives, which can arise from side reactions during Fmoc protection, must be carefully monitored and minimized. chempep.comnih.gov While direct studies on isotopic exchange during the Fmoc protection of L-isoleucine are not extensively reported, the general stability of the protecting group and the robustness of the C-C and C-N bonds suggest that with proper control of reaction conditions and purification, the isotopic enrichment is well-preserved.
Solid-Phase Synthesis Compatibility and Efficiency Considerations
The integration of L-ISOLEUCINE-N-FMOC (¹³C₆; ¹⁵N) into solid-phase peptide synthesis (SPPS) protocols requires careful consideration of its unique chemical properties to ensure high efficiency and product purity. As a derivative of a β-branched, hydrophobic amino acid, its incorporation is subject to several challenges, primarily related to steric hindrance and peptide aggregation. nih.gov
Coupling and Deprotection Reactions: The bulky nature of both the isoleucine side chain and the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group can impede coupling reactions. To achieve high yields, robust coupling reagents are necessary. The efficiency of the deprotection step, typically using a piperidine (B6355638) solution to remove the Fmoc group, is also critical. Inefficient deprotection can lead to deletion sequences, which are difficult to separate from the target peptide. mdpi.comchempep.com Studies on deprotection kinetics show that while many amino acids can be deprotected efficiently in minutes, sterically hindered residues may require extended reaction times to ensure complete Fmoc removal. mdpi.comresearchgate.net
Aggregation Challenges: Peptide chains containing hydrophobic residues like isoleucine have a strong tendency to aggregate on the solid support, particularly as the chain elongates. nih.govsigmaaldrich.com This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection reactions. chempep.comsigmaaldrich.com The phenomenon is highly sequence-dependent and is a primary cause of reduced synthetic efficiency. sigmaaldrich.com The use of the Fmoc protecting group itself can sometimes contribute to this aggregation. mdpi.com Given the high cost of L-ISOLEUCINE-N-FMOC (¹³C₆; ¹⁵N), optimizing synthesis conditions to mitigate aggregation is paramount. Strategies include using specialized solvents, elevated temperatures (microwave-assisted SPPS), or incorporating structure-breaking derivatives. nih.gov
Side Reactions: During Fmoc-based SPPS, certain side reactions can occur. For instance, diketopiperazine formation can happen at the dipeptide stage, cleaving the peptide from the resin. chempep.com Another potential issue is aspartimide formation if aspartic acid is present elsewhere in the sequence, which can lead to a variety of hard-to-remove by-products. nih.goviris-biotech.de While these are general challenges in SPPS, they are of heightened concern when using expensive isotopically labeled reagents, where maximizing the yield of the correct product is a primary objective.
Table 1: Key Considerations for SPPS with L-ISOLEUCINE-N-FMOC (¹³C₆; ¹⁵N)
| Consideration | Challenge | Mitigation Strategy |
|---|---|---|
| Coupling Efficiency | Steric hindrance from the isoleucine side chain and Fmoc group can slow down the reaction. | Use of potent coupling reagents (e.g., phosphonium- or aminium-based); optimization of reaction time and temperature. sigmaaldrich.com |
| Fmoc Deprotection | Incomplete removal of the Fmoc group leads to deletion sequences. | Extend deprotection time; use alternative deprotection reagents or additives like DBU. mdpi.comiris-biotech.de |
| Peptide Aggregation | Hydrophobic nature of isoleucine promotes inter-chain hydrogen bonding and aggregation on the resin, blocking reaction sites. nih.govchemrxiv.org | Synthesis at elevated temperatures; use of chaotropic salts or "magic mixtures"; incorporation of backbone-modifying pseudoproline dipeptides. sigmaaldrich.com |
| Side Reactions | Risk of diketopiperazine formation at the dipeptide stage or aspartimide formation in Asp-containing sequences. chempep.comnih.gov | Careful selection of the subsequent amino acid to be coupled; use of modified protecting groups for susceptible residues. |
Chromatographic Purification and Analytical Characterization Techniques for Highly Enriched Protected Amino Acids
Following synthesis, rigorous purification and characterization are essential to ensure the final labeled peptide is suitable for its intended application. This involves separating the target compound from a complex mixture of impurities and verifying its isotopic integrity.
Advanced Separation Methods for Isotopic Isomers
The purification of isotopically labeled compounds presents a unique challenge: the separation of the desired, fully labeled product from isotopologues—molecules that have the same chemical formula but differ in isotopic composition (e.g., containing ¹³C₅ instead of ¹³C₆). Due to their nearly identical physical and chemical properties, separating these isotopic isomers requires high-resolution chromatographic techniques.
High-Performance Liquid Chromatography (HPLC): Preparative reversed-phase HPLC is a standard method for peptide purification. ox.ac.uk By using columns with high resolving power and optimizing the mobile phase gradient, it is possible to separate peptides with minor structural differences. nih.gov For the more subtle separation of isotopologues, specialized techniques like ion-pair chromatography or mixed-mode chromatography can be employed to enhance selectivity. ox.ac.uk
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for the separation of isomers, including chiral compounds and, potentially, isotopologues. omicsonline.orgresearchgate.net Using supercritical carbon dioxide as the primary mobile phase, SFC can offer faster and more efficient separations than HPLC. researchgate.net The technique is particularly advantageous for resolving thermally labile or complex isomeric mixtures. omicsonline.orgnih.gov
The analytical separation of isotopologues can be exceedingly difficult, often requiring mass spectrometry for differentiation. However, preparative chromatography aims to enrich the final product to the highest possible isotopic purity.
Verification of Isotopic Enrichment and Positional Labeling Fidelity
After purification, it is crucial to confirm both the level of isotopic enrichment and that the ¹³C and ¹⁵N atoms are located at the correct positions within the isoleucine structure. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this verification. alexandraatleephillips.com
Mass Spectrometry (MS): High-resolution mass spectrometry provides a direct measure of the mass of the compound, allowing for confirmation of isotopic incorporation. For L-ISOLEUCINE-N-FMOC (¹³C₆; ¹⁵N), the six ¹³C atoms and one ¹⁵N atom result in a mass increase of 7 Da compared to the unlabeled compound. Tandem MS (MS/MS) is used to determine the location of the labels. By fragmenting the molecule and analyzing the masses of the resulting ions, the position of each isotopic label can be confirmed. nih.govresearchgate.net For example, fragmentation of the isoleucine side chain can distinguish it from its isomer, leucine, and confirm that the ¹³C labels are distributed across the carbon skeleton as expected. researchgate.netmdpi.com
Table 2: Theoretical Mass Spectrometry Data for L-ISOLEUCINE-N-FMOC (¹³C₆; ¹⁵N)
| Species | Unlabeled Mass (Da) | Labeled Mass (Da) | Mass Shift (Da) | Verification Purpose |
|---|---|---|---|---|
| Precursor Ion [M+H]⁺ | 354.17 | 361.19 | +7 | Confirms overall isotopic enrichment (6 x ¹³C, 1 x ¹⁵N). isotope.comsigmaaldrich.com |
| Fragment Ion (Loss of COOH) | 308.18 | 314.19 | +6 | Confirms labeling on the amine-bearing carbon backbone (¹³C₅, ¹⁵N). researchgate.net |
| Isoleucine Immonium Ion | 86.09 | 92.11 | +6 | Confirms labeling on the isoleucine core structure (¹³C₅, ¹⁵N). |
| Side Chain Fragment (Loss of C₄H₉) | - | 69.05 (¹³C₄H₉⁺) | - | Characteristic fragment helps confirm isoleucine structure and side-chain labeling. researchgate.netmdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides unambiguous confirmation of the position of each isotopic label. The presence of a ¹³C nucleus at a specific position results in a characteristic chemical shift in the ¹³C NMR spectrum. researchgate.net Furthermore, the coupling between adjacent ¹³C and ¹⁵N nuclei (¹J-coupling) provides definitive proof of their connectivity, confirming the positional fidelity of the labeling scheme. utoronto.canih.gov This level of detail is crucial for applications like protein structure determination, where the precise location of each labeled atom is essential for interpreting the NMR data.
L Isoleucine N Fmoc ¹³c₆; ¹⁵n in High Resolution Structural Biology Via Nuclear Magnetic Resonance Nmr Spectroscopy
Preparation of Isotopic NMR Samples from L-ISOLEUCINE-N-FMOC (¹³C₆; ¹⁵N)
The journey to structural insights begins with the successful incorporation of the labeled isoleucine into the molecule of interest. Two primary methods are employed for this purpose: biosynthetic incorporation for larger proteins and solid-phase peptide synthesis for smaller peptides.
Biosynthetic Incorporation into Recombinantly Expressed Proteins
For larger proteins, recombinant expression is the method of choice for isotopic labeling. nih.gov This process typically involves genetically engineering a host organism, such as Escherichia coli, to produce the target protein. To incorporate L-isoleucine labeled with ¹³C and ¹⁵N, the bacteria are grown in a minimal medium where the sole sources of carbon and nitrogen are ¹³C-glucose and ¹⁵NH₄Cl, respectively. protein-nmr.org.ukprotein-nmr.org.uk
However, to specifically label isoleucine residues, biosynthetic precursors are added to the growth medium. mpg.de In the case of isoleucine, α-ketobutyrate is a key precursor. mpg.denih.gov The bacterial host takes up this labeled precursor and utilizes its own enzymatic machinery to synthesize ¹³C and ¹⁵N-labeled isoleucine, which is then incorporated into the recombinantly expressed protein. nih.govwikipedia.org This method allows for the production of proteins where all or specific types of amino acids are isotopically enriched, a prerequisite for many advanced NMR studies. nih.govnih.gov Strategies have been developed to produce highly deuterated, uniformly ¹⁵N- and ¹³C-labeled proteins, with options for selective labeling of methyl groups in isoleucine, leucine (B10760876), and valine. unl.pt
Solid-Phase Peptide Synthesis (SPPS) for Site-Specific Labeling in Peptides
For smaller proteins and peptides, chemical synthesis offers a precise way to introduce isotopic labels at specific positions. nih.gov Solid-Phase Peptide Synthesis (SPPS) is a widely used technique where a peptide is assembled amino acid by amino acid on a solid support. sigmaaldrich.com To incorporate L-ISOLEUCINE-N-FMOC (¹³C₆; ¹⁵N), this protected and isotopically labeled amino acid is used as a building block during the synthesis. sigmaaldrich.com
The fluorenylmethyloxycarbonyl (Fmoc) group is a protecting group on the nitrogen atom of the isoleucine, which is removed at each step of the synthesis to allow the next amino acid to be added. This method provides complete control over the placement of the labeled isoleucine, enabling researchers to probe specific regions of a peptide's structure and function. nih.govjpt.com
¹³C and ¹⁵N Multidimensional NMR Experiments for Protein Structure and Dynamics
Once the isotopically labeled protein or peptide sample is prepared, a variety of multidimensional NMR experiments can be performed to extract structural and dynamic information. nih.govutoronto.ca The ¹³C and ¹⁵N nuclei within the labeled isoleucine provide the necessary spectroscopic handles for these experiments.
Resonance Assignment Strategies Utilizing Isoleucine's Unique Isotopic Fingerprint
The first step in any NMR-based structural study is resonance assignment, which involves matching each NMR signal to a specific atom in the molecule. nih.gov The uniform ¹³C and ¹⁵N labeling of isoleucine provides a unique "isotopic fingerprint" that greatly aids in this process. nih.gov
Triple-resonance experiments, which correlate the ¹H, ¹³C, and ¹⁵N nuclei, are particularly powerful. utoronto.ca Experiments like the HNCA, HN(CO)CA, and N(CO)CA are used to connect the amide nitrogen and proton of one residue to the alpha-carbon of the preceding residue, allowing for sequential assignment along the protein backbone. nih.govmeihonglab.com The distinct chemical shifts of the various carbons within the isoleucine side chain (Cα, Cβ, Cγ, and Cδ) further help to unambiguously identify isoleucine residues in the complex NMR spectra of a protein. daneshyari.com
Probing Conformational Freedom and Torsion Angles via Isotopic Shifts
The precise chemical shift values of the ¹³C and ¹⁵N nuclei are highly sensitive to the local electronic environment, which is in turn dictated by the protein's three-dimensional structure. acs.org This sensitivity can be exploited to probe the conformational freedom and torsion angles of the isoleucine side chain.
The chemical shifts of the isoleucine side-chain carbons, particularly Cγ and Cδ, are influenced by the χ1 and χ2 torsion angles. nih.gov By comparing experimentally measured chemical shifts to values predicted for different rotameric states, researchers can gain insights into the preferred conformation of the isoleucine side chain. acs.org Furthermore, changes in chemical shifts upon ligand binding or protein folding can reveal dynamic processes and conformational changes. acs.orgnih.gov Studies have shown that chemical shifts are closely correlated with secondary structure elements and can be used to analyze the distribution of backbone and side-chain conformations. nih.gov
Measurement of ¹³C-¹³C and ¹⁵N-¹³C Dipolar Couplings for Structural Restraints
Dipolar couplings are through-space interactions between nuclear spins that provide valuable long-range distance and orientation information. nih.govumd.edu In solution NMR, these couplings are typically averaged to zero due to the rapid tumbling of molecules. nih.gov However, by partially aligning the protein or peptide in a liquid crystalline medium, residual dipolar couplings (RDCs) can be measured. nih.govwikipedia.org
The ¹³C-¹³C and ¹⁵N-¹³C dipolar couplings within the isotopically labeled isoleucine provide a rich set of structural restraints. nih.govnih.gov For instance, the one-bond ¹⁵N-¹³C' (carbonyl) dipolar coupling provides information about the orientation of the peptide bond. nih.govnih.gov Similarly, ¹³Cα-¹³Cβ dipolar couplings report on the backbone and side-chain conformation. acs.org These experimentally measured RDCs can be incorporated into structure calculation programs to refine the three-dimensional model of the protein or peptide with high accuracy and precision. pnas.orgpnas.org
Data Tables
Table 1: Typical NMR Experiments Utilizing Isotopically Labeled Isoleucine
| Experiment | Nuclei Correlated | Information Gained |
| HNCA | ¹H, ¹⁵N, ¹³Cα | Sequential backbone resonance assignment |
| HN(CO)CA | ¹H, ¹⁵N, ¹³Cα (preceding residue) | Sequential backbone resonance assignment |
| N(CO)CA | ¹⁵N, ¹³CO, ¹³Cα (preceding residue) | Sequential backbone resonance assignment |
| H(CCO)NH | ¹H, ¹³C, ¹⁵N | Side-chain to backbone correlations |
| ¹⁵N-edited NOESY | ¹H, ¹H (through space) | Short-range inter-proton distances |
| Residual Dipolar Couplings (RDCs) | ¹⁵N-¹³C, ¹³C-¹³C | Long-range orientational restraints |
Table 2: Key Precursors and Components for Isotopic Labeling
| Compound | Role in Labeling |
| ¹³C-Glucose | Primary ¹³C source for uniform labeling in recombinant expression |
| ¹⁵NH₄Cl | Primary ¹⁵N source for uniform labeling in recombinant expression |
| α-Ketobutyrate (¹³C, ¹⁵N labeled) | Biosynthetic precursor for specific labeling of isoleucine |
| L-ISOLEUCINE-N-FMOC (¹³C₆; ¹⁵N) | Protected, labeled amino acid for Solid-Phase Peptide Synthesis (SPPS) |
Investigation of Protein Folding, Ligand Binding, and Molecular Interactions
The strategic incorporation of L-Isoleucine labeled with ¹³C and ¹⁵N isotopes is a powerful asset in high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating the intricacies of protein structure and function. Isoleucine residues are frequently located within the hydrophobic cores of proteins, making them exceptional probes for monitoring conformational changes associated with protein folding, stability, and interactions with other molecules. utoronto.canih.gov The use of isotopically labeled isoleucine, often incorporated into a deuterated protein background, significantly enhances spectral resolution and sensitivity, enabling detailed studies of large and complex biomolecular systems.
A key advantage of isoleucine labeling lies in the unique properties of its δ1 methyl group. In ¹H-¹³C correlation spectra, the signals from these methyl groups are often well-resolved, even in proteins with high molecular weight (exceeding 40 kDa). utoronto.ca This favorable characteristic allows for the precise measurement of nuclear Overhauser effects (NOEs), which provide distance restraints between atoms. These NOEs, particularly those between methyl groups, are critical for determining the three-dimensional structure of proteins and for mapping molecular interaction surfaces. utoronto.ca The isoleucine δ1 methyl group is particularly valuable as it can report on long-range interactions, connecting residues that are distant in the primary sequence but close in the folded protein structure. utoronto.ca
Research on protein folding has utilized [¹³C,¹⁵N]-labeled isoleucine to track the conformational states of proteins, from intrinsically disordered ensembles to well-folded native structures. nih.gov By analyzing the chemical shifts of the labeled isoleucine residues, scientists can gain insights into the degree of structural rigidity and the rotameric populations of the side chains, effectively mapping the protein's folding landscape. nih.gov
In the realm of drug discovery and molecular recognition, labeled isoleucine serves as a sensitive reporter for ligand binding events. nih.gov The binding of a small molecule or another protein to a target protein often induces subtle changes in the local chemical environment of nearby amino acid residues. These changes can be detected as chemical shift perturbations (CSPs) in the NMR spectrum. A study on the bromodomain-containing protein 4 (Brd4-BD1), which binds to acetylated histones, demonstrated the utility of a selective isoleucine labeling strategy. nih.gov Upon addition of specific ligands, significant chemical shift changes were observed for the methylene (B1212753) group of Ile146, confirming its role in the binding interaction and its utility as a reporter for ligand engagement. nih.gov
Table 1: Example of Ligand-Induced Chemical Shift Perturbations (CSPs) in ¹⁵N-Labeled Brd4-BD1 with selectively ¹³C-labeled Isoleucine nih.gov
| Ligand | Bound Isoleucine Residue | Affected Atom | Proton Chemical Shift Perturbation (ppm) |
| Ligand A | Ile146 | Methylene H(a) | 1.71 |
| Ligand A | Ile146 | Methylene H(b) | 0.59 |
| Ligand B | Ile146 | Methylene H(a) | 1.78 |
| Ligand B | Ile146 | Methylene H(b) | 0.66 |
This table illustrates how selectively labeled isoleucine can be used to quantify binding interactions at specific sites within a protein.
Solid-State NMR (ssNMR) Applications with L-ISOLEUCINE-N-FMOC (¹³C₆; ¹⁵N)
While solution NMR is ideal for soluble proteins, solid-state NMR (ssNMR) provides atomic-level structural and dynamic information on non-crystalline and insoluble biological systems that are otherwise intractable. mpg.de The incorporation of isotopically labeled amino acids, such as L-Isoleucine-(¹³C₆; ¹⁵N), is fundamental to the success of ssNMR experiments, which often suffer from low sensitivity and broad spectral lines. mpg.de The use of the Fmoc-protected form, L-ISOLEUCINE-N-FMOC (¹³C₆; ¹⁵N), is particularly relevant for solid-phase peptide synthesis (SPPS), allowing for the de novo chemical synthesis of fully labeled peptides and small proteins for ssNMR analysis. Alternatively, metabolic labeling methods are widely used to produce larger proteins in expression systems for these studies.
Studies of Amyloid Fibrils and Membrane Proteins
Solid-state NMR is a uniquely powerful technique for characterizing the structure of large, challenging biomaterials, including amyloid fibrils associated with neurodegenerative diseases and membrane proteins embedded within lipid bilayers. mpg.de The spectral complexity of these large assemblies is a major hurdle. Isotopic labeling strategies that simplify the spectra are therefore essential. Introducing ¹³C-labeled isoleucine, often in combination with leucine and valine, into these proteins helps to overcome this challenge. mpg.de
By using biosynthetic precursors like α-ketobutyrate, researchers can achieve specific ¹³C labeling of the methyl groups of isoleucine residues. mpg.de This approach dramatically simplifies crowded spectra, facilitating the collection of unambiguous long-range distance restraints between methyl groups, which are crucial for determining the three-dimensional fold of the protein within the fibril or membrane. mpg.de For example, this method was successfully applied to study the structure of the needle of the type-three secretion system from Shigella flexneri, where dozens of methyl-methyl and methyl-nitrogen distance restraints were identified, providing critical structural information. mpg.de
Furthermore, dynamic nuclear polarization (DNP)-enhanced ssNMR, combined with [¹³C,¹⁵N]-isoleucine labeling, has been used to investigate the various stages of protein aggregation, from misfolded intermediates to mature amyloid fibrils. nih.gov This approach provides insight into the conformational changes that occur during the aggregation process, which is central to understanding the pathology of amyloid diseases. nih.gov
Advanced Methyl Group Labeling and Dynamics Analysis
Methyl groups are exceptional probes for studying protein dynamics due to their favorable NMR relaxation properties and rapid rotation, which leads to sharper, more intense signals. nih.govcortecnet.com Advanced labeling strategies focus on introducing ¹H-¹³C methyl groups into an otherwise perdeuterated (²H) protein background. This "proton-for-deuteron" replacement minimizes dipolar broadening, dramatically improving spectral quality and enabling the study of very large protein complexes, up to the megadalton range. nih.govcortecnet.com
The "ILV" (Isoleucine, Leucine, Valine) labeling scheme is a cornerstone of this approach. protein-nmr.org.uk For isoleucine, specific precursors can be used during protein expression to ensure that only the δ1 methyl group is protonated and ¹³C-labeled, while the rest of the residue and protein remains deuterated. protein-nmr.org.uk This stereospecific assignment is highly advantageous for resolving ambiguity in structural and dynamic analyses. protein-nmr.org.uk
These advanced labeling methods, which can be achieved using various isotopically labeled precursors in bacterial or yeast expression systems, are indispensable for:
Structural Studies : Providing long-range distance restraints in the hydrophobic core of proteins. protein-nmr.org.uk
Dynamics Analysis : Measuring methyl group dynamics, which reflect the motions and flexibility of the protein backbone and side chains. mpg.de
Assignment Verification : Simplifying spectra to help confirm the chemical shift assignments of protein resonances. mpg.de
Table 2: Common Precursors for Selective Isotopic Labeling of Isoleucine in NMR Studies
| Precursor Compound | Resulting Isoleucine Labeling Pattern | Application Focus | Reference(s) |
| α-Ketobutyrate | Enables specific ¹³C labeling of isoleucine methyl groups. | ssNMR structural studies, distance restraints. | mpg.de |
| [3-¹³C, 4,4,4-²H₃] 2-ketobutyrate | Selective labeling of the isoleucine γ₁-CH₂ group. | Solution NMR ligand binding and dynamics. | nih.gov |
| α-Ketobutyrate (in D₂O with ¹³C,²H-glucose) | Stereospecific ¹H,¹³C-labeling of the δ1 methyl group against a deuterated background. | Solution NMR of large proteins, dynamics analysis. | protein-nmr.org.uk |
| [¹³C,¹⁵N]-Isoleucine | Uniform ¹³C,¹⁵N labeling of all isoleucine residues. | ssNMR of protein folding and misfolding. | nih.gov |
The development of these sophisticated labeling strategies, which result in proteins containing precisely labeled L-Isoleucine residues, continues to push the boundaries of what is possible with NMR spectroscopy, providing unprecedented insights into the dynamic nature of protein structure and interactions. mpg.denih.gov
Investigation of Biological Pathways and Systems Through Stable Isotope Tracing
Tracing Carbon and Nitrogen Flow in Cellular Systems and Organisms
Stable isotope tracers like L-Isoleucine-N-FMOC (13C6; 15N) are instrumental in elucidating the complex web of metabolic reactions that sustain life. chempep.comnih.gov By introducing this labeled compound into a biological system, researchers can follow the incorporation of its heavy isotopes, ¹³C and ¹⁵N, into a multitude of downstream metabolites. This technique, often coupled with powerful analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, provides a dynamic picture of metabolic fluxes. chempep.comnih.govf1000research.com
The ability to trace both carbon and nitrogen simultaneously is particularly advantageous for studying amino acid and nucleotide metabolism. nih.gov It allows for a more complete understanding of how these essential building blocks are synthesized, degraded, and recycled within the cell.
Carbon and Nitrogen Partitioning in Biosynthesis
The dual labels in L-Isoleucine-N-FMOC (13C6; 15N) enable the precise tracking of how its carbon and nitrogen atoms are partitioned into various biosynthetic pathways. medchemexpress.com For instance, the ¹³C-labeled carbon backbone can be traced as it is incorporated into newly synthesized proteins, lipids, and other organic molecules. nih.gov Simultaneously, the ¹⁵N label allows researchers to follow the fate of the amino group, which can be transferred to other molecules in a process known as transamination, a key step in the synthesis of other amino acids and nitrogenous compounds.
This co-labeling strategy provides a more comprehensive picture of metabolic pathways than using singly labeled tracers. nih.gov For example, in studies of amino acid metabolism, tracking only carbon might not reveal the full extent of nitrogen redistribution within the cellular amino acid pool. By monitoring both isotopes, a more accurate quantification of both carbon and nitrogen fluxes can be achieved. nih.gov
Contributions to De Novo Synthesis and Recycling
Stable isotope tracing with compounds like L-Isoleucine-N-FMOC (13C6; 15N) is crucial for distinguishing between de novo synthesis (the creation of complex molecules from simple precursors) and recycling pathways. When the labeled isoleucine is introduced, its incorporation into proteins and other macromolecules indicates the rate of new synthesis. Conversely, the dilution of the isotopic label over time can provide insights into the rate at which existing, unlabeled molecules are broken down and their components recycled.
This approach is particularly valuable in understanding how cells adapt their metabolic strategies in response to different conditions. For example, under nutrient-limiting conditions, cells may increase the recycling of amino acids from protein breakdown to sustain essential functions. Stable isotope tracing can quantify these shifts in metabolic flux, providing a detailed understanding of cellular resource management.
Elucidation of Enzyme Mechanism and Kinetic Isotope Effects
The use of isotopically labeled substrates is a cornerstone of enzymology, providing a powerful method to probe the mechanisms of enzyme-catalyzed reactions. einsteinmed.edunumberanalytics.com The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in the reactant is replaced with a heavier isotope. numberanalytics.com By measuring the KIE, researchers can gain insights into the transition state of a reaction, which is the high-energy intermediate state that molecules pass through as they are converted from reactants to products. einsteinmed.edu
For example, if the breaking of a carbon-hydrogen bond is the rate-limiting step of an enzymatic reaction, replacing the hydrogen with its heavier isotope, deuterium, will slow down the reaction, resulting in a measurable KIE. L-Isoleucine labeled with ¹³C and ¹⁵N can be used to study the KIE of enzymes involved in amino acid metabolism, helping to elucidate the intricate details of their catalytic mechanisms. colab.wsnih.gov
Application in Cell Culture and Microbial Community Studies
Stable isotope labeling by amino acids in cell culture (SILAC) is a widely adopted quantitative proteomics technique that utilizes stable isotope-labeled amino acids to compare protein abundance between different cell populations. wikipedia.orgspringernature.comnih.govmanchester.ac.uk In a typical SILAC experiment, one population of cells is grown in a medium containing a "light" (unlabeled) amino acid, while another is grown in a medium with a "heavy" (isotope-labeled) amino acid, such as ¹³C- and ¹⁵N-labeled isoleucine. wikipedia.orgnih.gov
When the proteomes of the two cell populations are mixed and analyzed by mass spectrometry, the relative abundance of a particular protein can be determined by comparing the intensities of the light and heavy isotopic peaks. wikipedia.org This powerful technique has been instrumental in studying a wide range of cellular processes, including cell signaling, protein-protein interactions, and the dynamics of protein expression. wikipedia.org While initially developed for mammalian cell culture, SILAC has been adapted for use in various organisms, including bacteria and yeast. springernature.comnih.gov
Beyond individual cell cultures, stable isotope probing (SIP) with labeled compounds like L-Isoleucine-N-FMOC (13C6; 15N) can be used to study the metabolic activities of individual microbial species within complex communities. nih.govdtu.dk By providing the labeled substrate to a microbial community and then analyzing the incorporation of the isotopes into the DNA, RNA, or proteins of different organisms, researchers can identify which microbes are actively consuming the substrate. nih.govdtu.dk
Ecosystem-Level Stable Isotope Probing and ¹⁵N₂ Tracer Assays
The principles of stable isotope tracing extend beyond the cellular and organismal level to the study of entire ecosystems. frontiersin.org By introducing ¹⁵N-labeled compounds into an environment, such as soil or an aquatic system, scientists can trace the flow of nitrogen through different trophic levels and biogeochemical cycles. frontiersin.orgbohrium.comkaust.edu.sa This approach, known as stable isotope probing (SIP), provides invaluable information about nutrient cycling, food web dynamics, and the activities of key microbial populations. frontiersin.orgyoutube.com
Theoretical Frameworks and Computational Modeling in Isotope Labeling Studies
Principles of Isotopic Fractionation and Isotope Dilution
Isotopic fractionation and isotope dilution are fundamental concepts in the application of stable isotopes in metabolic research.
Isotopic Fractionation refers to the partitioning of isotopes of an element between two substances or phases. This phenomenon arises from the mass difference between isotopes, which leads to slight variations in their physicochemical properties. imdpune.gov.inisodetect.de Lighter isotopes generally form weaker bonds and react at faster rates than their heavier counterparts. imdpune.gov.in In biological systems, enzymatic reactions can lead to kinetic isotope effects, where the lighter isotope is preferentially consumed, resulting in an enrichment of the heavier isotope in the remaining substrate pool. imdpune.gov.innih.gov The magnitude of this fractionation can provide insights into reaction mechanisms and rate-limiting steps. For instance, studies on amino acids have shown that isotopic fractionation can occur during processes like sorption to surfaces, although at a global scale, the effect may be minimal. usra.edu
Isotope Dilution is a quantitative technique used to determine the concentration of an analyte in a sample. nih.govnih.govyoutube.com It involves adding a known amount of an isotopically labeled version of the analyte (the "spike"), such as L-Isoleucine-¹³C₆,¹⁵N, to the sample. sigmaaldrich.comsigmaaldrich.com After allowing the spike to equilibrate with the naturally occurring (unlabeled) analyte, the mixture is analyzed, typically by mass spectrometry. By measuring the ratio of the labeled to unlabeled forms, the initial concentration of the unlabeled analyte can be precisely calculated. nih.gov This method is highly accurate and is considered a gold standard for quantitative analysis of amino acids and other metabolites. nih.govnih.govresearchgate.net
Algorithms and Software for ¹³C and ¹⁵N Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a cell. 13cflux.netyoutube.com The use of ¹³C and ¹⁵N labeled substrates, like L-isoleucine, provides the necessary data to resolve these intracellular fluxes. nih.govembopress.orgnih.gov
Mass Isotopomer Distribution (MID) Analysis and ¹³C-MFA Algorithms
At the core of ¹³C-MFA is the analysis of Mass Isotopomer Distributions (MIDs). vanderbilt.edunih.gov When a ¹³C-labeled substrate is introduced into a biological system, the ¹³C atoms are incorporated into various downstream metabolites. Mass spectrometry is then used to measure the relative abundances of different mass isotopomers (molecules of the same compound that differ in the number of ¹³C atoms). vanderbilt.edunih.gov
The workflow for a typical ¹³C-MFA study involves several key steps:
Model Development: A biochemical reaction network model is constructed, defining the metabolic pathways and atom transitions. vanderbilt.edu
Isotope Labeling Experiment: Cells are cultured with a ¹³C-labeled substrate, and samples are collected after reaching isotopic steady state. nih.govnih.gov
MID Measurement: Mass spectrometry is used to determine the MIDs of key metabolites, often protein-derived amino acids. nih.gov
Flux Estimation: Computational algorithms are used to estimate the metabolic fluxes that best explain the measured MIDs. This is typically framed as a least-squares optimization problem. nih.gov
Numerous software packages have been developed to facilitate ¹³C-MFA, each with its own set of algorithms and features. Some of the commonly used tools are listed in the table below.
| Software | Key Features | References |
| 13CFLUX2 | High-performance simulator for steady-state MFA, supporting various measurement types including LC-MS/MS and NMR. | 13cflux.net |
| INCA | Handles both steady-state and isotopically non-stationary MFA (INST-MFA). | ucdavis.edu |
| FiatFlux | User-friendly software for flux ratio analysis and ¹³C-constrained flux balancing. | nih.gov |
| OpenFlux | Open-source software for modeling and simulation in ¹³C-MFA. | ucdavis.edu |
| SUMOFLUX | A toolbox specifically designed for targeted ¹³C metabolic flux ratio analysis. | ucdavis.edu |
These tools often employ algorithms based on the Elementary Metabolite Units (EMU) framework or Cumomer models to efficiently simulate the propagation of isotope labels through the metabolic network. 13cflux.netfrontiersin.org
Bayesian Model Averaging (BMA) for Dual ¹³C/¹⁵N Flux Resolution
While ¹³C-MFA is powerful for elucidating carbon metabolism, the simultaneous use of ¹³C and ¹⁵N tracers provides a more comprehensive view by also tracking nitrogen fluxes. nih.govembopress.orgnih.gov This dual-labeling approach is particularly valuable for studying the metabolism of amino acids and nucleotides. nih.govbiorxiv.org
Bayesian Model Averaging (BMA) has emerged as a statistically rigorous framework for analyzing data from such dual-labeling experiments. nih.govembopress.orgbiorxiv.orgd-nb.info Key advantages of BMA in this context include:
Simultaneous Resolution: It allows for the joint quantification of both carbon and nitrogen fluxes. nih.govembopress.org
Model Uncertainty: BMA addresses the issue of model selection uncertainty by averaging over multiple plausible models, providing more robust flux estimates. d-nb.info
Improved Resolution: The combination of ¹³C and ¹⁵N data, analyzed with BMA, can improve the resolution of complex metabolic nodes and determine the bidirectionality of reactions. nih.govbiorxiv.org
For example, a study using BMA-based ¹³C/¹⁵N-MFA in Mycobacterium bovis BCG successfully quantified carbon and nitrogen fluxes in amino acid and nucleotide biosynthesis, identifying glutamate (B1630785) as a central hub of nitrogen metabolism. nih.govembopress.orgnih.gov This approach also helped resolve the directionality of biosynthetic pathways for amino acids like glycine, serine, isoleucine, and leucine (B10760876). nih.govbiorxiv.org
Computational Approaches for NMR Data Interpretation of Isotope-Labeled Biomolecules
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for analyzing isotope-labeled molecules. The introduction of ¹³C and ¹⁵N isotopes is fundamental for modern biomolecular NMR studies, as it helps to overcome spectral overlap and provides crucial structural and dynamic information. sigmaaldrich.comnih.govnih.govacs.org
The use of Fmoc-protected amino acids like L-Isoleucine-N-Fmoc (¹³C₆; ¹⁵N) is particularly relevant for the synthesis of isotopically labeled peptides. isotope.comisotope.comnih.gov These peptides can then be studied by NMR to probe their structure and dynamics.
Computational approaches are essential for interpreting the complex data generated by NMR experiments on isotope-labeled biomolecules. These approaches include:
Spectral Assignment: Algorithms are used to assign the observed NMR signals to specific atoms within the molecule. The presence of ¹³C and ¹⁵N labels is crucial for many modern assignment strategies.
Structure Calculation: Once the signals are assigned, computational methods are used to calculate the three-dimensional structure of the biomolecule based on NMR-derived constraints, such as nuclear Overhauser effects (NOEs) and scalar couplings. uzh.ch
Dynamics Analysis: Isotope labeling enables the measurement of relaxation parameters, which provide information about the motion of the biomolecule on various timescales. Computational models are then used to interpret these relaxation data and characterize the protein's dynamics. sigmaaldrich.com
Specific labeling strategies, such as deuteration in combination with ¹³C and ¹⁵N labeling, can further simplify NMR spectra and enhance the quality of the data, especially for larger biomolecules. nih.govacs.org The development of ¹⁹F-NMR techniques, where a fluorine-containing tag is attached to amino acids, also presents a promising avenue for mixture analysis due to the high sensitivity and large chemical shift range of the ¹⁹F nucleus. nih.gov
Integration of Isotope Tracing Data with Systems Biology and Multi-Omics Datasets
Isotope tracing studies, whether using mass spectrometry or NMR, provide a detailed view of metabolic fluxes. However, to gain a holistic understanding of cellular physiology, it is crucial to integrate this flux data with other "omics" datasets, such as genomics, transcriptomics, and proteomics, within a systems biology framework. nih.gove-enm.org
This integration allows researchers to connect changes in gene expression, protein levels, and metabolite concentrations to the functional output of the metabolic network – the fluxes. e-enm.org For example, by combining transcriptomic data with MFA, one can investigate how changes in the expression of metabolic enzymes lead to a rewiring of metabolic pathways.
Key aspects of this integrative approach include:
Scaffolding with Genome-Scale Models (GEMs): GEMs provide a comprehensive framework of all known metabolic reactions in an organism. They can be used as a scaffold to integrate and analyze multi-omics data, including flux data from isotope tracing experiments. e-enm.org
Identifying Regulatory Mechanisms: By observing correlations between changes in different omics layers and metabolic fluxes, researchers can infer regulatory mechanisms that control metabolism.
Phenotype-Genotype Relationships: The integration of multi-omics data helps to establish a clearer link between the genetic makeup of an organism and its metabolic phenotype. e-enm.org
The ultimate goal is to create predictive models of cellular metabolism that can be used for applications in biotechnology and medicine. osti.govwiley.com For instance, understanding the metabolic reprogramming in cancer cells through integrated omics and flux analysis can help identify new therapeutic targets.
Challenges and Future Directions in the Academic Research of Highly Enriched Protected Amino Acids
Overcoming Technical Challenges in Isotopic Purity and Metabolic Scrambling
A primary challenge in metabolic labeling studies is ensuring the isotopic label remains on the target amino acid. The isotopic purity of a labeled amino acid is critical for the accuracy of quantitative proteomics. However, a common complicating factor is "metabolic scrambling," where the organism's metabolic pathways convert the supplied labeled amino acid into other molecules, thereby diluting the label's specificity and complicating data interpretation. nih.govnih.gov
For instance, many amino acids and their precursors are metabolized by expression hosts like E. coli, which results in the scrambling of the isotopic labeling pattern. nih.gov Asparagine and glutamine are known to be particularly difficult to label specifically due to their central positions in metabolic pathways. nih.gov While isoleucine is an essential amino acid for mammals, meaning it cannot be synthesized de novo, scrambling can still occur in common expression systems like bacteria. nih.govnih.gov Researchers have developed strategies to mitigate this, such as using auxotrophic bacterial strains that cannot synthesize the specific amino acid, or adding metabolic inhibitors or other unlabeled amino acids to the growth media to suppress the scrambling pathways. nih.govnih.govnih.gov Using cell-free protein synthesis systems can also significantly reduce scrambling issues compared to live-cell expression. nih.gov
The use of a protected amino acid like L-isoleucine-N-Fmoc is primarily for chemical synthesis routes, such as in solid-phase peptide synthesis (SPPS), which inherently bypasses the problem of metabolic scrambling as the labeled amino acid is incorporated directly into a growing peptide chain in a controlled, non-biological environment.
Advancements in Site-Selective and Cell-Type Specific Labeling Strategies
The ability to introduce isotopic labels at specific locations within a protein or in specific cell types within a complex environment is crucial for asking targeted biological questions.
Site-Selective Labeling: This approach involves incorporating a labeled amino acid at a single, defined position in a protein's sequence. nih.gov This is invaluable for reducing the complexity of NMR spectra and for focusing on key functional sites, such as an enzyme's active site or a protein-protein interaction interface. nih.govnih.gov The primary method for achieving this is through chemical protein synthesis, particularly solid-phase peptide synthesis (SPPS). In SPPS, protected amino acids like L-ISOLEUCINE-N-FMOC (¹³C₆; ¹⁵N) are added sequentially to build a peptide of a specific sequence. isotope.com This provides complete control over the placement of the isotopically labeled residue.
Cell-Type Specific Labeling: In multicellular environments, such as co-cultures or tissues, determining the origin of a particular protein is a significant challenge. sloankettering.edu Recent advancements have led to innovative strategies to label the proteomes of individual cell types. One such method is Cell Type-specific Labeling with Amino acid Precursors (CTAP). nih.govcam.ac.ukspringernature.com This technique involves genetically engineering specific cell populations to express enzymes that can synthesize an essential amino acid from a labeled precursor that other cells cannot use. nih.govnih.gov By supplying this heavy isotope-labeled precursor, only the engineered cells will produce labeled proteins. This allows researchers to distinguish the proteomes of different cell populations in a mixed culture and to identify the cellular source of secreted proteins. sloankettering.edunih.gov While CTAP has been demonstrated effectively with lysine, the principle can be extended to other essential amino acids like isoleucine. nih.govnih.gov
| Labeling Strategy | Description | Key Advantage | Relevant Compound Use |
| Site-Selective Labeling | Incorporation of a labeled amino acid at a specific, predetermined position in a polypeptide chain. nih.gov | Provides atomic-level resolution for studying protein structure and function at key sites. nih.gov | L-isoleucine-N-Fmoc is used directly in solid-phase peptide synthesis. isotope.com |
| Cell-Type Specific Labeling (e.g., CTAP) | Genetic modification of target cells to enable them to produce an essential amino acid from a supplied labeled precursor. nih.govcam.ac.uk | Allows for the differentiation of proteomes from distinct cell populations in a co-culture or tissue. sloankettering.edu | Labeled isoleucine (unprotected) would be produced intracellularly from a specific precursor. nih.gov |
| Selective Unlabeling | Addition of one or more unlabeled amino acids to a labeled minimal medium. ckisotopes.com | Simplifies complex NMR spectra by removing signals from specific residue types. ckisotopes.comckisotopes.com | Unlabeled L-isoleucine is added to a uniformly labeled growth medium. |
Development of Novel Analytical Platforms for Enhanced Resolution and Sensitivity
The analysis of samples containing isotopically labeled compounds like L-isoleucine-N-Fmoc (¹³C₆; ¹⁵N) relies heavily on advanced analytical platforms, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. moravek.com Continuous innovation in these technologies is pushing the boundaries of resolution and sensitivity.
Mass Spectrometry: MS-based proteomics is a powerful tool for identifying and quantifying thousands of proteins from complex mixtures. capes.gov.br Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize heavy-labeled amino acids to enable direct comparison of protein abundance between different cellular states. nih.gov The development of high-resolution mass spectrometers (HRMS) allows for more accurate mass determination, which helps to distinguish labeled peptides from unlabeled ones and reduces ambiguity. wiley.com Furthermore, the coupling of liquid chromatography (LC) with tandem mass spectrometry (LC-MS/MS) provides robust separation and fragmentation of peptides for confident identification and quantification. nih.gov Recent innovations include the coupling of LC to both isotope ratio mass spectrometry (IRMS) and HRMS, enabling the simultaneous analysis of stable isotope ratios and structural information. wiley.com
Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a key technique for studying protein structure and dynamics in solution. chempep.com Isotopic labeling with ¹³C and ¹⁵N is often essential for resolving the crowded spectra of proteins. ckisotopes.com Selective labeling of specific amino acid types, such as isoleucine, can dramatically simplify complex spectra, making it possible to study larger proteins and protein complexes. nih.gov The use of highly enriched amino acids enhances the signal in NMR experiments, improving sensitivity and reducing experiment time.
| Analytical Platform | Principle of Operation | Key Advantage for Isotope Labeling |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratios of ions with very high accuracy, allowing differentiation of molecules with very similar masses. | Accurately quantifies labeled vs. unlabeled peptides and improves confidence in protein identification. wiley.com |
| Liquid Chromatography-Tandem MS (LC-MS/MS) | Separates complex peptide mixtures via LC before fragmenting and analyzing them in the mass spectrometer. | Enables deep proteome coverage and reliable quantification from complex biological samples. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei (like ¹³C and ¹⁵N) to elucidate molecular structure and dynamics. | Provides atomic-resolution structural information and insights into protein dynamics in solution. chempep.comnih.gov |
Integration with Advanced Imaging and Spatially Resolved Techniques
A significant frontier in proteomics is understanding not just what proteins are present, but where they are located. Integrating isotopic labeling with advanced imaging provides this spatial context. creative-proteomics.com
Mass Spectrometry Imaging (MSI): MSI is a powerful technique that maps the spatial distribution of molecules directly in tissue sections or cell cultures. creative-proteomics.comarvojournals.org By analyzing the mass spectra at each pixel of an image, MSI can visualize the location of drugs, metabolites, and even peptides containing isotopic labels. This allows researchers to see how labeled compounds are distributed and metabolized within a complex biological sample.
Spatially Resolved Proteomics: To understand the proteome of specific subcellular compartments or regions, researchers combine isotopic labeling with proximity-based tagging methods. For example, an engineered peroxidase (APEX2) can be targeted to a specific cellular location. broadinstitute.org Upon activation, it tags nearby proteins with biotin. By using SILAC in parallel, researchers can perform ratiometric analysis to identify proteins that are specifically enriched in that location with high spatial specificity. broadinstitute.org This approach allows for the creation of high-resolution proteomic maps of living cells. Similarly, spatial SILAC can be used to label different layers of 3D cell cultures (spheroids) at different times, creating an "isotopic zip-code" that correlates proteins to their layer of origin. nih.gov
These imaging and spatially resolved methods, when combined with the precision of heavy-labeled amino acids, are critical for linking molecular changes to cellular and tissue architecture, offering profound insights into developmental biology and disease pathology. nih.govcreative-proteomics.com
Emerging Applications in Synthetic Biology and Enzyme Engineering
The ability to synthesize proteins with precisely placed isotopic or non-natural amino acids (nnAAs) is opening new avenues in synthetic biology and enzyme engineering.
Synthetic Biology: Synthetic biology aims to design and construct new biological parts, devices, and systems. Isotopically labeled amino acids can serve as probes to monitor the flux through engineered metabolic pathways or to characterize the behavior of newly designed synthetic proteins. By incorporating labeled amino acids, researchers can track their incorporation and transformation within a synthetic biological system, providing crucial data for pathway optimization and troubleshooting.
Enzyme Engineering: The properties of enzymes, such as their activity, stability, and substrate specificity, can be fine-tuned by altering their amino acid sequence. nih.gov Incorporating non-natural amino acids with unique chemical properties can introduce novel catalytic functions that are not possible with the 20 canonical amino acids. nih.goveurekalert.org For example, introducing an unnatural amino acid with a specific reactive group into the active site of a protein can create a "designer enzyme" with a new catalytic mechanism. eurekalert.org While L-isoleucine-N-Fmoc (¹³C₆; ¹⁵N) is a labeled version of a natural amino acid, the techniques used for its site-specific incorporation are the same as those used for nnAAs. nih.govnih.gov This allows researchers to use labeled natural amino acids to probe the structure and dynamics of an enzyme's active site, providing the foundational knowledge needed before attempting to engineer it with more complex nnAAs. nih.gov This approach helps in understanding structure-function relationships, which is a key goal in creating artificial enzymes for industrial and therapeutic applications. wikipedia.org
Q & A
Basic Questions
What are the key synthetic strategies for producing L-ISOLEUCINE-N-FMOC (13C6; 15N), and how do they impact isotopic purity?
L-ISOLEUCINE-N-FMOC (13C6; 15N) is synthesized via two primary approaches: microbial fermentation and chemical synthesis .
- Microbial fermentation : Utilizes isotope-enriched precursors (e.g., 13C-glucose and 15N-ammonia) to biosynthesize labeled L-isoleucine, followed by FMOC protection. This method often yields high enantiomeric purity but requires optimization of microbial strains to maximize isotopic incorporation .
- Chemical synthesis : Involves stepwise isotopic labeling using protected intermediates (e.g., tert-butoxycarbonyl (t-BOC) or FMOC groups) to prevent racemization. Chemical routes allow precise control over isotopic placement but may require rigorous purification (e.g., HPLC) to achieve >98% isotopic enrichment .
Validation : Isotopic purity is confirmed via GC-MS (to quantify 13C/15N incorporation) and NMR (to verify structural integrity and absence of racemization) .
How does the FMOC group enhance the utility of L-ISOLEUCINE (13C6; 15N) in peptide synthesis?
The FMOC (9-fluorenylmethoxycarbonyl) group serves as a temporary protective group for the amino terminus during solid-phase peptide synthesis (SPPS). Its advantages include:
- Selective deprotection : Removed under mild basic conditions (e.g., piperidine), minimizing side reactions with isotope-labeled residues .
- Compatibility with 13C/15N labels : Unlike acid-labile groups (e.g., t-BOC), FMOC allows retention of isotopic labels during prolonged synthesis steps .
Methodological Note : Post-synthesis, FMOC removal is monitored via UV absorbance (λ = 301 nm) to ensure complete deprotection without damaging the peptide backbone .
Advanced Research Questions
How can L-ISOLEUCINE-N-FMOC (13C6; 15N) be applied to resolve contradictions in metabolic flux studies?
Discrepancies in metabolic flux data often arise from incomplete isotopic equilibration or compartmentalization. To address this:
- Pulse-chase experiments : Use 13C6-labeled L-isoleucine to track real-time incorporation into proteins, coupled with LC-MS/MS to quantify isotopic enrichment in specific metabolic intermediates (e.g., acetyl-CoA or succinate) .
- Compartment-specific analysis : Combine 15N labeling with subcellular fractionation (e.g., mitochondrial vs. cytosolic extracts) to distinguish localized metabolic pathways .
Case Study : In studies of MHC-I downregulation by HIV-1 Nef, isotopic labeling revealed compartment-specific interactions between Nef and host proteins (e.g., PACS-1/2), resolving prior contradictions in trafficking mechanisms .
What experimental designs are critical for studying branched-chain amino acid (BCAA) dynamics using this compound?
Key considerations include:
- Isotope dilution assays : Co-administer 13C6/15N-labeled L-isoleucine with unlabeled BCAAs (leucine/valine) to quantify competitive uptake in cell cultures or animal models .
- Dynamic SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) : Use labeled L-isoleucine to pulse-label proteins, enabling time-resolved analysis of synthesis/degradation rates via high-resolution mass spectrometry .
Data Interpretation : Normalize isotopic ratios to internal standards (e.g., 13C6-arginine) to correct for technical variability .
How can researchers address challenges in NMR-based structural studies of FMOC-protected peptides containing this compound?
Challenges include signal overlap from the FMOC group and isotopic splitting. Mitigation strategies:
- Selective 13C-decoupling : Suppress signals from unlabeled carbons while enhancing resolution of 13C6-labeled isoleucine in 2D HSQC spectra .
- Isotopic filtering : Use 15N-edited NOESY to isolate interactions involving the labeled amide nitrogen, reducing spectral complexity in large peptides .
Example : In studies of HLA-A*02:01/CT37 peptide complexes, 15N-labeled isoleucine enabled precise mapping of TCR binding epitopes despite FMOC-related background noise .
Methodological Troubleshooting
How to resolve discrepancies in isotopic enrichment measurements between GC-MS and NMR?
- GC-MS calibration : Use certified isotope standards (e.g., 13C6-glucose) to validate instrument response factors, ensuring linearity across expected enrichment ranges (95–99%) .
- NMR integration : Apply baseline correction and peak deconvolution algorithms (e.g., Lorentzian fitting) to account for splitting caused by 13C-15N coupling in 1H-15N HSQC spectra .
What protocols optimize the stability of L-ISOLEUCINE-N-FMOC (13C6; 15N) during long-term storage?
- Storage conditions : Lyophilized powder at -80°C under argon (to prevent oxidation) retains stability for >2 years. Avoid aqueous solutions, as hydrolysis of the FMOC group occurs at pH >8.0 .
- Stability testing : Periodically analyze via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products (e.g., free isoleucine or FMOC-OH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
